molecular formula C16H17ClN8O B6534227 N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058205-86-9

N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534227
CAS No.: 1058205-86-9
M. Wt: 372.8 g/mol
InChI Key: YYFILAZSFDUULE-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a compound that belongs to a class of molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, in silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests potential for further development and optimization of this compound for therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(2-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential use in cancer therapy, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the proliferation of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to cell cycle arrest and subsequent apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound may induce conformational changes in CDK2, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some degradation products may form over time, which could potentially influence its efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level lead to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals can direct the compound to specific cellular compartments, enhancing its therapeutic potential .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-6-8-25(9-7-24)16(26)20-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFILAZSFDUULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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